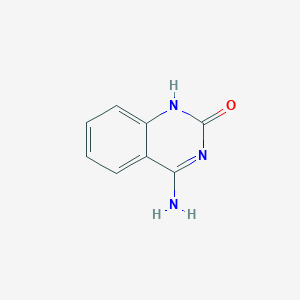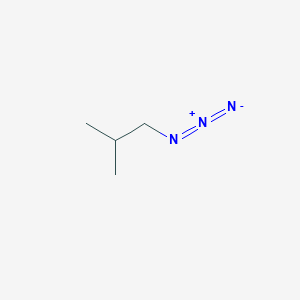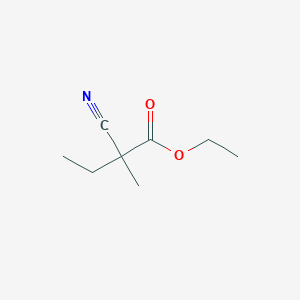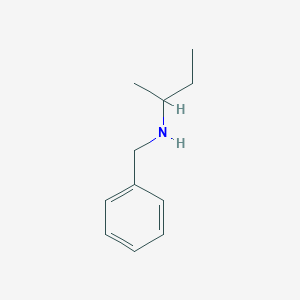
N-Benzyl-2-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-butanamine is a chemical compound that is part of a broader class of organic compounds known as benzylamines. These compounds are characterized by the presence of an amine group attached to a benzyl group, which is itself a benzene ring bonded to a methylene group. Benzylamines are significant in pharmaceutical chemistry due to their presence in various pharmaceutically active compounds .
Synthesis Analysis
The synthesis of N-Benzyl-2-butanamine and related compounds can be achieved through several methods. One approach involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, leading to a wide range of highly enantioenriched amines . Another method includes the direct amination of benzyl alcohols using a homogeneous iron complex, which allows for the coupling of benzyl alcohols with simpler amines through the borrowing hydrogen methodology .
Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be characterized using various spectroscopic techniques. For instance, di-n-butyltin(IV) derivatives of bis(carboxymethyl)benzylamines have been studied using NMR, Mossbauer spectroscopy, and mass spectrometry. These studies can reveal the geometry around the tin atom and confirm the structure of the compounds in both solution and solid states .
Chemical Reactions Analysis
Benzylamines can undergo a variety of chemical reactions. For example, the transfer hydrogenation of benzonitriles using 2-propanol or 1,4-butanediol as the hydrogen source can produce N-benzylidene benzylamine and other secondary imines . Additionally, the metalation of benzene by n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine can lead to the formation of phenyllithium, which can be used in further organic and organometallic syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamines are influenced by their molecular structure. For instance, the presence of a benzyl group can affect the boiling point, solubility, and reactivity of the amine. The synthesis of N-benzyl-tert-butylamine, a related compound, has been optimized to avoid side products like benzyl alcohol and toluene, which can impair the purity of the target product . The physical properties such as boiling points are crucial for the separation and purification of these compounds.
Relevant Case Studies
Case studies involving benzylamines often focus on their pharmacological applications. For example, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been evaluated for their psychoactive effects and potential value in facilitating psychotherapy, suggesting a new pharmacologic class called entactogens . Another study synthesized a library of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and related compounds, demonstrating the importance of benzylamines in the development of new antiepileptic drugs .
Safety And Hazards
Propriétés
IUPAC Name |
N-benzylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBZQAJYUZEPMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-butanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


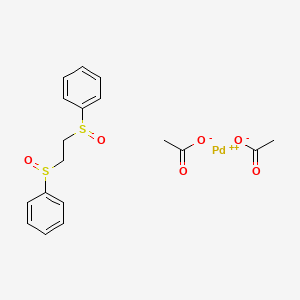

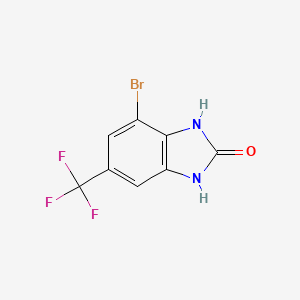
![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)
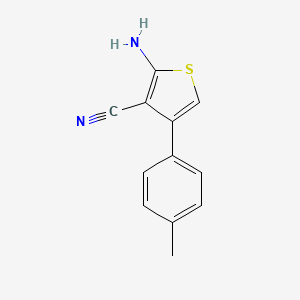
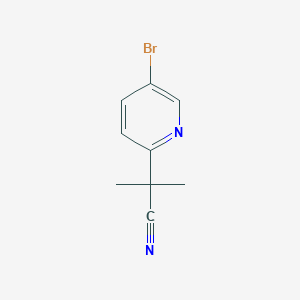
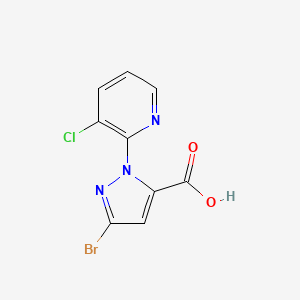
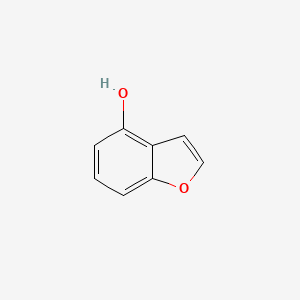
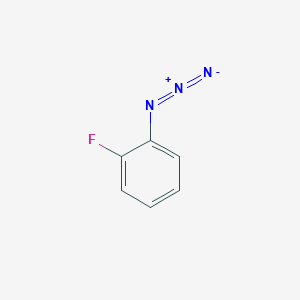
![Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate](/img/structure/B1279894.png)
